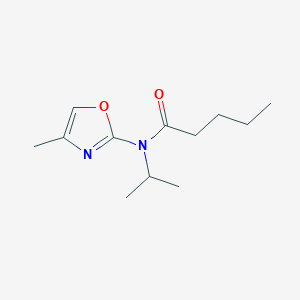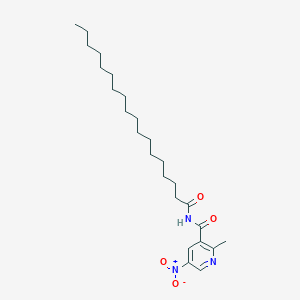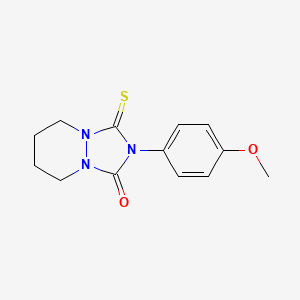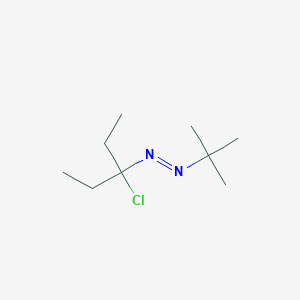
3-(4-Formylphenoxy)propane-1-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Formylphenoxy)propane-1-sulfonic acid is an organic compound that features a formyl group attached to a phenoxy ring, which is further connected to a propane-1-sulfonic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Formylphenoxy)propane-1-sulfonic acid typically involves the reaction of p-hydroxybenzaldehyde with propane sultone. The process begins with the formation of a phenoxy intermediate, which is then sulfonated to yield the final product. The reaction conditions often include the use of acetamide, ammonium acetate, and 2-acetylpyridine, with the mixture being stirred at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Formylphenoxy)propane-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The phenoxy ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens (e.g., Br2) or nitrating agents (e.g., HNO3).
Major Products Formed
Oxidation: 3-(4-Carboxyphenoxy)propane-1-sulfonic acid.
Reduction: 3-(4-Hydroxyphenoxy)propane-1-sulfonic acid.
Substitution: Various substituted phenoxy derivatives depending on the electrophile used.
Applications De Recherche Scientifique
3-(4-Formylphenoxy)propane-1-sulfonic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a biochemical probe.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(4-Formylphenoxy)propane-1-sulfonic acid involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The sulfonic acid moiety enhances the compound’s solubility and reactivity in aqueous environments, facilitating its use in biological and chemical applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(N-morpholino)propanesulfonic acid (MOPS): A buffering agent used in biological and biochemical research.
4-Morpholinepropanesulfonic acid (MES): Another buffering agent with similar applications to MOPS.
HEPES: A buffering compound containing a piperazine ring, used in cell culture and biochemical studies.
Uniqueness
3-(4-Formylphenoxy)propane-1-sulfonic acid is unique due to the presence of the formyl group, which imparts distinct reactivity and potential for forming covalent modifications with biomolecules. This sets it apart from other sulfonic acid derivatives that primarily function as buffering agents.
Propriétés
Numéro CAS |
58464-26-9 |
|---|---|
Formule moléculaire |
C10H12O5S |
Poids moléculaire |
244.27 g/mol |
Nom IUPAC |
3-(4-formylphenoxy)propane-1-sulfonic acid |
InChI |
InChI=1S/C10H12O5S/c11-8-9-2-4-10(5-3-9)15-6-1-7-16(12,13)14/h2-5,8H,1,6-7H2,(H,12,13,14) |
Clé InChI |
IRFQBJRIWXLIFP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C=O)OCCCS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Silane, [(1,3-diphenyl-2-propynyl)oxy]trimethyl-](/img/structure/B14615617.png)
![Butanoic acid, [(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl ester](/img/structure/B14615621.png)



![[2-(1,1,2,2,2-Pentafluoroethoxy)phenyl] benzoate](/img/structure/B14615643.png)
![2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-4-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B14615656.png)
![4-[(Z)-(4-Methylphenyl)-ONN-azoxy]phenyl prop-2-enoate](/img/structure/B14615661.png)

![2-[(6-Chloro-2H-1,3-benzodioxol-5-yl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14615695.png)


![Spiro[4-azabicyclo[2.2.2]octane-2,4'-[1,3]dioxolane]](/img/structure/B14615700.png)

